1-benzyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

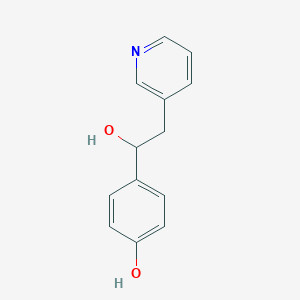

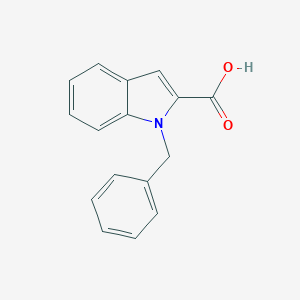

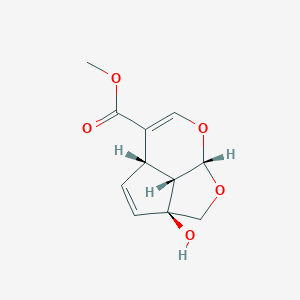

1-Benzyl-1H-indole-2-carboxylic acid is a compound with the linear formula C16H13NO2 . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring .

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The indole core and the C2 carboxyl group are key components of its structure .Physical And Chemical Properties Analysis

1-Benzyl-1H-indole-2-carboxylic acid has a molecular weight of 251.28 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives, including 1-benzyl-1H-indole-2-carboxylic acid, have been shown to effectively inhibit the strand transfer of HIV-1 integrase. The indole core and C2 carboxyl group chelate two Mg2+ ions within the active site of integrase, which is crucial for antiviral activity .

Antiviral Activity

These compounds have been investigated for their in vitro antiviral activity against a broad range of RNA and DNA viruses. Specific derivatives have shown potential in this field, indicating the versatility of the indole scaffold in antiviral drug development .

Organic Synthesis Intermediates

Indole-2-carboxylic acid esters and their derivatives serve as versatile intermediates in organic synthesis. They are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals .

Cancer Treatment

Indole derivatives are increasingly being applied as biologically active compounds for the treatment of cancer cells. Both natural and synthetic indoles exhibit various vital properties that make them suitable for therapeutic applications .

Microbial Infection Treatment

The antibacterial properties of indole derivatives make them candidates for treating microbial infections. Their structural diversity allows for targeted therapy against specific microbial strains .

Treatment of Disorders

Indoles have been used to treat different types of disorders in the human body due to their biologically significant properties. This includes neurological disorders where indole structures play a key role .

Safety and Hazards

The safety data sheet for 1H-indole-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-benzyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . Indole derivatives, including 1-benzyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

1-benzyl-1H-indole-2-carboxylic acid interacts with its target, the HIV-1 integrase, by chelating two Mg^2+ ions within the active site of the enzyme . This interaction inhibits the strand transfer of the integrase, effectively impairing viral replication .

Biochemical Pathways

It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-benzyl-1H-indole-2-carboxylic acid may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the hydrolysis of the carboxylate of similar compounds can result in significant enhancements in activity , suggesting that metabolic transformations may play a role in the bioavailability and efficacy of 1-benzyl-1H-indole-2-carboxylic acid.

Result of Action

The primary result of the action of 1-benzyl-1H-indole-2-carboxylic acid is the inhibition of the strand transfer of HIV-1 integrase . This inhibition impairs the replication of the virus, potentially leading to a decrease in viral load and an improvement in clinical outcomes for individuals with HIV-1 .

Propiedades

IUPAC Name |

1-benzylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMXSSBHARRUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294008 | |

| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17017-71-9 | |

| Record name | 17017-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)